molecular formula C12H18O6 B1220420 cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid CAS No. 79410-20-1

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

Cat. No.: B1220420
CAS No.: 79410-20-1
M. Wt: 258.27 g/mol
InChI Key: AZWHPGZNOIYGFB-UHFFFAOYSA-N
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Description

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid: is a versatile molecule known for its applications in molecular recognition studies. It is also used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound has a molecular formula of C12H18O6 and a molecular weight of 258.27 g/mol .

Biochemical Analysis

Biochemical Properties

cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is used to prepare chiral auxiliaries for asymmetric radical addition, allylation, and annulation reactions . The compound’s interactions with enzymes and proteins are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which facilitate the formation of stable complexes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity. These interactions often result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause lasting changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid is unique due to its specific cis,cis configuration, which imparts distinct stereochemical properties. This configuration allows it to form stable complexes and participate in specific molecular recognition processes that similar compounds may not be able to achieve .

Properties

IUPAC Name

1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWHPGZNOIYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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